molecular formula C8H9Br2NO2S B13295921 2,4-dibromo-N-ethylbenzene-1-sulfonamide

2,4-dibromo-N-ethylbenzene-1-sulfonamide

Cat. No.: B13295921
M. Wt: 343.04 g/mol
InChI Key: YFNYUGZMBWJQGI-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-ethylbenzene-1-sulfonamide is an organic compound characterized by the presence of bromine atoms at the 2 and 4 positions of the benzene ring, an ethyl group attached to the nitrogen atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-N-ethylbenzene-1-sulfonamide typically involves the bromination of N-ethylbenzene-1-sulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 2 and 4 positions.

Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the sulfonamide group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products may include derivatives with different functional groups replacing the bromine atoms.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction Products: Reduction may yield amines or other reduced forms of the compound.

Scientific Research Applications

2,4-Dibromo-N-ethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

    Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing, given its structural similarity to other bioactive sulfonamides.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2,4-dibromo-N-ethylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and sulfonamide group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2,4-Dibromo-N-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    2,4-Dibromo-N-propylbenzene-1-sulfonamide: Similar structure but with a propyl group instead of an ethyl group.

    2,4-Dibromo-N-phenylbenzene-1-sulfonamide: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness: 2,4-Dibromo-N-ethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2,4-Dibromo-N-ethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10Br2N1O2S\text{C}_9\text{H}_{10}\text{Br}_2\text{N}_1\text{O}_2\text{S}

This compound features a benzene ring substituted with two bromine atoms at the 2 and 4 positions and an ethyl group attached to the sulfonamide functional group. The presence of bromine atoms significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of sulfonamides is primarily attributed to their ability to inhibit key enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.

Inhibition of Carbonic Anhydrases

Recent studies have indicated that derivatives of sulfonamides can act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are implicated in cancer progression due to their role in regulating pH and facilitating tumor growth. The inhibitory activity of this compound against CA IX has been evaluated through various assays.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)15.3Inhibition of CA IX
HT-29 (Colon)12.7Induction of apoptosis
MG-63 (Osteosarcoma)10.5Disruption of acid-base balance

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development.

Case Studies

One notable case study involved the application of this compound in a preclinical model of breast cancer. The compound was administered to mice bearing MDA-MB-231 tumors, resulting in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis rates within the tumor tissue.

Properties

Molecular Formula

C8H9Br2NO2S

Molecular Weight

343.04 g/mol

IUPAC Name

2,4-dibromo-N-ethylbenzenesulfonamide

InChI

InChI=1S/C8H9Br2NO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

YFNYUGZMBWJQGI-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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